MCPA-thioethyl

Overview

Description

MCPA-thioethyl is an aromatic ether that acts as a phenoxy herbicide . It is used for the post-emergence control of annual and perennial broad-leaved weeds in cereals .

Synthesis Analysis

A reliable and sensitive method for the determination of MCPA in soil involves derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode .

Molecular Structure Analysis

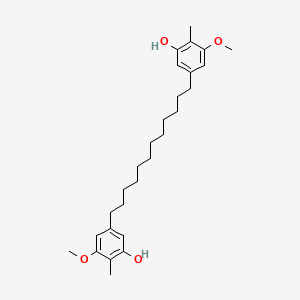

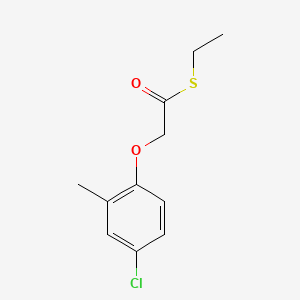

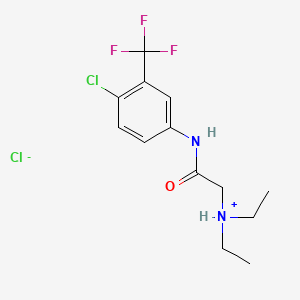

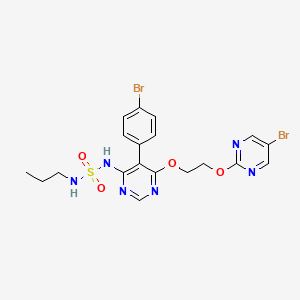

The molecular formula of this compound is C11H13ClO2S . The structure can be represented as a 2D or 3D model .

Chemical Reactions Analysis

This compound can be determined in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.74 g/mol . More detailed physical and chemical properties can be found in the referenced databases .

Scientific Research Applications

Weed Control in Spring Cereals

MCPA-thioethyl, a herbicide, has been extensively studied for its effectiveness in controlling weeds in spring cereals. Research indicates that MCPA, when applied early, can significantly improve crop yields and control weeds effectively. The studies also suggest that MCPA is more cost-effective compared to other herbicides, making it a preferred choice for agricultural applications, especially in spring wheat and barley (Evans, 1961)(Evans, 1961).

Microbial Degradation and Environmental Interaction

Research has shown that this compound undergoes microbial degradation in soil. Notably, the presence of earthworms significantly enhances the degradation process, suggesting that biological interactions in soil play a crucial role in determining the environmental fate of MCPA. Specifically, earthworms like Aporrectodea caliginosa increase the abundance and activity of MCPA degraders in soil, potentially reducing the environmental impact of this herbicide (Liu et al., 2011)(Liu et al., 2011).

Herbicide Adsorption and Environmental Impact

This compound's interaction with environmental components has been a subject of study, particularly its adsorption behavior. One study demonstrated the interaction between MCPA and goethite, a naturally occurring mineral, using advanced molecular modeling techniques. This research provides insights into the environmental fate of MCPA, particularly its adsorption behavior and potential impact on soil and water bodies (Kersten et al., 2014)(Kersten et al., 2014).

Analytical Detection in Complex Matrices

Developing sensitive and selective techniques for detecting MCPA in biological and environmental samples has been a significant area of research. Studies have focused on creating molecularly imprinted polymer nanoparticles coupled with high-performance liquid chromatography for trace determination of MCPA. This approach is crucial for monitoring environmental and biological exposure to MCPA (Omidi et al., 2014)(Omidi et al., 2014).

Mechanism of Action

Target of Action

MCPA-thioethyl is a member of the phenoxy or phenoxyacetic acid family of herbicides . Its primary targets are broadleaf weeds, where it acts as a selective, post-emergence control agent .

Mode of Action

This compound works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis, cell division, and growth . It acts as a synthetic auxin, a type of plant hormone that is essential for plant body development .

Biochemical Pathways

As a synthetic auxin, it likely disrupts normal plant growth and development by altering the natural balance of auxins in the plant . This can lead to abnormal cell growth and division, ultimately causing the death of the weed.

Pharmacokinetics

This compound has a molecular weight of 24474 , which may influence its absorption and distribution within the plant body.

Result of Action

The result of this compound’s action is the effective control of broadleaf weeds. By disrupting normal plant growth and development, this compound causes the weeds to die, thereby reducing competition for resources with the desired plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound has been identified as having high mobility in the environment, which could potentially lead to off-target effects . Additionally, this compound is an endocrine disruptor, and its stability and persistency can cause potential threats to the environment and human health .

Safety and Hazards

MCPA-thioethyl is classified as Acute toxicity, Oral (Category 4), H302; Specific target organ toxicity - repeated exposure (Category 2), Liver, H373; Short-term (acute) aquatic hazard (Category 1), H400; Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed, may cause damage to organs (Liver) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Biochemical Analysis

Biochemical Properties

MCPA-thioethyl is involved in biochemical reactions that influence plant growth and development. As a synthetic auxin, it interacts with various enzymes and proteins that are part of the plant’s growth regulation system

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level It may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways within the plant cells It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It may interact with certain transporters or binding proteins, influencing its localization or accumulation within the plant cells

Properties

IUPAC Name |

S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c1-3-15-11(13)7-14-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKQCNGMSSWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042115 | |

| Record name | MCPA-thioethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25319-90-8 | |

| Record name | MCPA-thioethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25319-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-thioethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025319908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-thioethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl (4-chloro-2-methylphenoxy)ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-THIOETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWH1737181 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)